Cas no 2703764-98-9 (5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-{7-Amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a structurally complex heterocyclic compound featuring a spirocyclic amine and a dioxopiperidine moiety. Its unique architecture confers potential advantages in medicinal chemistry, particularly as a scaffold for targeted protein degradation or as a pharmacophore in small-molecule drug design. The presence of both amino and imide functional groups enhances its reactivity and binding affinity, making it a promising candidate for selective inhibition or modulation of biological targets. The compound's rigid spirocyclic core may improve metabolic stability and pharmacokinetic properties, while the dioxopiperidine unit could facilitate interactions with ubiquitin-proteasome pathways. Further research is warranted to explore its full therapeutic potential.
5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione structure
2703764-98-9 structure
Product Name:5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:2703764-98-9
MF:C19H20N4O4
MW:368.386504173279
CID:5615950
PubChem ID:165946417
Update Time:2025-08-04

5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • EN300-33362896
    • 2703764-98-9
    • 5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • Inchi: 1S/C19H20N4O4/c20-14-8-22(9-19(14)5-6-19)10-1-2-11-12(7-10)18(27)23(17(11)26)13-3-4-15(24)21-16(13)25/h1-2,7,13-14H,3-6,8-9,20H2,(H,21,24,25)
    • InChI Key: SNYGRSAATWSIOQ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C(N1C1C(NC(CC1)=O)=O)=O)C=CC(=C2)N1CC(C2(C1)CC2)N

Computed Properties

  • Exact Mass: 368.14845513g/mol
  • Monoisotopic Mass: 368.14845513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 733
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 113Ų

5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33362896-1g
5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703764-98-9
1g
$0.0 2023-09-04
Enamine
EN300-33362896-1.0g
5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703764-98-9 95.0%
1.0g
$0.0 2025-03-18

5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Related Literature

Additional information on 5-{7-amino-5-azaspiro2.4heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

5-{7-Amino-5-Azaspiro[2.4]Heptan-5-Yl}-2-(2,6-Dioxopiperidin-3-Yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione: A Comprehensive Overview

The compound 5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, identified by the CAS registry number NO2703764989, represents a complex organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.

The molecular structure of this compound is characterized by a spirocyclic framework, which is a key feature contributing to its stability and bioavailability. The spiro[2.4]heptane moiety within the molecule introduces rigidity and enhances the molecule's ability to interact with biological targets. Additionally, the presence of the isoindole dione core suggests potential applications in kinase inhibition and other enzyme-related therapeutic interventions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving advanced coupling reactions and cyclization techniques. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring that this compound can be produced on a larger scale for preclinical studies.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several disease-associated enzymes. For instance, studies have shown its ability to inhibit kinases involved in cancer progression and inflammatory pathways. These findings underscore its potential as a lead compound for drug development programs targeting oncology and inflammatory diseases.

The integration of computational chemistry tools has further enhanced our understanding of this compound's interactions with biological systems. Molecular docking studies have revealed favorable binding affinities with key protein targets, providing insights into its mechanism of action. Such computational approaches are invaluable in guiding further optimization efforts to improve potency and selectivity.

Moreover, recent research has explored the pharmacokinetic properties of this compound, focusing on its absorption, distribution, metabolism, and excretion profiles. Early results indicate that it exhibits favorable pharmacokinetic characteristics, making it a promising candidate for oral administration.

In conclusion, the compound 5-{7-amino-5-azaspiro[2.4]heptan-5-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activity and favorable pharmacokinetic properties, positions it as a valuable asset in the development of novel therapeutic agents.

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